molecular formula C17H14N2O2 B14117649 4-Methoxy-N-(quinolin-8-YL)benzamide

4-Methoxy-N-(quinolin-8-YL)benzamide

Cat. No.: B14117649
M. Wt: 278.30 g/mol
InChI Key: OOVUCKUXZWEGTL-UHFFFAOYSA-N
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Description

4-Methoxy-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C17H14N2O2 It is a derivative of benzamide, where the benzamide moiety is substituted with a methoxy group at the 4-position and a quinolin-8-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with quinolin-8-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 4-Hydroxy-N-(quinolin-8-yl)benzamide.

    Reduction: 4-Methoxy-N-(tetrahydroquinolin-8-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(quinolin-8-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can act as a bidentate ligand, coordinating to metal centers or interacting with biological macromolecules. The methoxy group can participate in hydrogen bonding or other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(quinolin-8-yl)benzamide: Contains a methoxy group at the 4-position and a quinolin-8-yl group.

    4-Hydroxy-N-(quinolin-8-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxy-N-(tetrahydroquinolin-8-yl)benzamide: The quinoline ring is reduced to a tetrahydroquinoline.

Uniqueness

This compound is unique due to the presence of both the methoxy and quinolin-8-yl groups, which confer distinct chemical and biological properties. The methoxy group enhances solubility and can participate in various chemical reactions, while the quinolin-8-yl group provides a versatile scaffold for coordination and interaction with biological targets.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-methoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)17(20)19-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H,19,20)

InChI Key

OOVUCKUXZWEGTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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